methyl N-(chloromethyl)-N-methylcarbamate
Description
Properties
IUPAC Name |
methyl N-(chloromethyl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO2/c1-6(3-5)4(7)8-2/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAYKPRGTANQHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505016 | |
| Record name | Methyl (chloromethyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6807-44-9 | |
| Record name | Methyl (chloromethyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl N-(chloromethyl)-N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Copper-Catalyzed Halocyclization of O-Alkynyl Carbamates
A seminal method for synthesizing halogenated carbamates, including methyl N-(chloromethyl)-N-methylcarbamate, involves copper-catalyzed aminohalogenation of O-alkynyl carbamates. This approach, detailed in a 2010 study, leverages the reactivity of propargyl carbamates under catalytic conditions to achieve selective C–N bond formation and halogen incorporation.
Reaction Mechanism and Optimization
The reaction employs O-propargyl N-tosyl carbamates as starting materials, which undergo cyclization in the presence of CuCl₂ (5–10 mol%) and N-chlorosuccinimide (NCS) as the chlorine source. The process proceeds via a 5-exo-dig cyclization pathway, where the copper catalyst facilitates the formation of a chloromethylidene oxazolidinone intermediate (Fig. 1). Key parameters include:
- Solvent : Acetonitrile (optimal for solubility and reactivity)
- Temperature : 70–80°C (balances reaction rate and selectivity)
- Halogen source : NCS (1.0–1.2 equiv) ensures complete conversion.
In a representative procedure, O-propargyl N-methylcarbamate 1a reacts with NCS under these conditions to yield this compound 2 in 68–75% isolated yield. Stereoselectivity is notably high, with exclusive E-configuration observed at the exocyclic double bond (confirmed via NOESY and X-ray crystallography).
Table 1: Optimization of Copper-Catalyzed Halocyclization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 10 mol% CuCl₂ | Maximizes cyclization efficiency |
| NCS Equivalents | 1.1 equiv | Prevents overhalogenation |
| Reaction Time | 4–6 hours | Ensures complete consumption of starting material |
Multi-Step Synthesis via Methyl Isocyanate Intermediate
An alternative route, disclosed in a 2009 patent, involves a three-step process utilizing methyl isocyanate as a key intermediate. This method is scalable and adaptable to diverse carbamate derivatives.
Stepwise Process Overview
Formation of Phenyl-N-Methyl Urethane :
Diphenyl carbonate reacts with methylamine (1:1 molar ratio) at 50°C under atmospheric pressure to generate phenyl-N-methyl urethane. The reaction is conducted in a continuous-flow reactor with a residence time of 30 minutes, achieving >95% conversion.Thermolysis to Methyl Isocyanate :
Phenyl-N-methyl urethane undergoes thermal decomposition at 210°C and 200 mmHg, producing methyl isocyanate and phenol. The gaseous methyl isocyanate is isolated via fractional condensation, yielding 85–90% purity.Carbamate Formation :
Methyl isocyanate reacts with chloromethyl alcohol (ClCH₂OH) in the presence of triethylamine (TEA) as a base. The reaction proceeds at 0–5°C in dichloromethane, affording this compound in 78% yield after recrystallization.
Table 2: Critical Parameters for Methyl Isocyanate Route
| Step | Temperature | Pressure | Key Catalyst/Base | Yield |
|---|---|---|---|---|
| Urethane Formation | 50°C | 1 atm | None | 95% |
| Thermolysis | 210°C | 200 mmHg | None | 88% |
| Carbamate Synthesis | 0–5°C | 1 atm | Triethylamine | 78% |
Comparative Analysis of Synthetic Methods
Efficiency and Scalability
- Copper-Catalyzed Method :
Advantages include high stereoselectivity and moderate reaction times. However, the requirement for specialized O-alkynyl precursors limits substrate availability. - Methyl Isocyanate Route : Offers scalability (patent data reports >98% molar yield in pilot plants) but necessitates handling toxic methyl isocyanate, requiring stringent safety protocols.
Scientific Research Applications
Methyl N-(chloromethyl)-N-methylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs with carbamate functionalities.
Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit acetylcholinesterase, an enzyme critical for nerve function in insects.
Mechanism of Action
The primary mechanism of action of methyl N-(chloromethyl)-N-methylcarbamate involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine, leading to prolonged nerve impulses. This mechanism is particularly effective in pest control, as it disrupts the nervous system of insects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural and functional differences between methyl N-(chloromethyl)-N-methylcarbamate and analogous compounds:
Reactivity and Stability
- Chloromethyl vs. Chloroethyl Groups : The chloromethyl group in the target compound facilitates faster nucleophilic substitution compared to the bulkier chloroethyl group in methyl N-(2-chloroethyl)-N-methylcarbamate. This difference impacts reaction rates in alkylation processes .
- Aromatic vs. Aliphatic Carbamates : 3-Tolyl-N-methylcarbamate’s aromatic tolyl group enhances UV stability and resistance to hydrolysis compared to aliphatic carbamates like the target compound, making it suitable for outdoor agrochemical use .
- Carbamate vs. Carbamoyl Chloride : Dimethylcarbamoyl chloride’s -COCl group is significantly more reactive toward nucleophiles (e.g., amines, alcohols) than the carbamate ester group, enabling rapid amide bond formation .
Biological Activity
Methyl N-(chloromethyl)-N-methylcarbamate is a chemical compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is part of the carbamate family, characterized by the presence of a carbamate group (-NHCOO-) along with a chloromethyl substituent. The synthesis typically involves the reaction of methylamine with chloromethyl phenyl carbonate under controlled conditions to yield the desired carbamate derivative.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
-
Insecticidal Activity :
- Carbamates are well-known for their insecticidal properties. This compound has been evaluated for its effectiveness against various pests, showing significant toxicity levels comparable to established standards in pesticide formulations .
- In studies, it was found that compounds with primary alkyl groups exhibited faster reactions and higher toxicity than those with secondary or tertiary groups .
-
Antiproliferative Effects :
- Some derivatives of methyl carbamates have demonstrated inhibitory effects on cancer cell lines, particularly through mechanisms involving cell cycle disruption and apoptosis induction . For instance, compounds structurally similar to this compound have shown promising results in inhibiting CDK9-mediated RNA polymerase II transcription, which is crucial for cancer cell proliferation .
- Mechanisms of Action :
Study 1: Insecticidal Efficacy
A comparative study evaluated the insecticidal activity of various carbamates against common agricultural pests. This compound was found to be 2.5 to 3 times more effective than traditional insecticides like thiometon in controlling certain pest populations .
Study 2: Anticancer Properties
In vitro assays were conducted on human cancer cell lines (HCT-116) to assess the cytotoxicity of this compound. Results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting its potential as an anticancer agent .
Table 1: Insecticidal Activity of this compound
| Compound Name | Target Pest | LD50 (ppm) | Relative Activity |
|---|---|---|---|
| This compound | M. sanbornii | 380 | 2.5x standard |
| Thiometon | M. sanbornii | 1500 | Standard |
| Other Carbamates | Various | Varies | Varies |
Table 2: Cytotoxicity Data in Cancer Cell Lines
| Compound Name | Cell Line | GI50 (μM) | Mechanism |
|---|---|---|---|
| This compound | HCT-116 | 0.09 | CDK9 inhibition |
| Control | HCT-116 | >5000 | None |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
